molecular formula C19H14F3N3O4 B14954849 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Katalognummer: B14954849
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: VMXRTHARISZQLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrrolo[1,2-a]quinazoline core fused with a dihydro ring system. Key structural attributes include:

  • N-[4-(Trifluoromethoxy)phenyl]carboxamide: The trifluoromethoxy (OCF₃) substituent introduces strong electron-withdrawing effects and lipophilicity, which may improve metabolic stability and membrane permeability compared to non-fluorinated analogs.

The compound’s stereochemistry (racemic mixture) and fused heterocyclic system suggest conformational rigidity, which could impact binding selectivity in biological systems .

Eigenschaften

Molekularformel

C19H14F3N3O4

Molekulargewicht

405.3 g/mol

IUPAC-Name

1,5-dioxo-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H14F3N3O4/c20-19(21,22)29-12-7-5-11(6-8-12)23-17(28)18-10-9-15(26)25(18)14-4-2-1-3-13(14)16(27)24-18/h1-8H,9-10H2,(H,23,28)(H,24,27)

InChI-Schlüssel

VMXRTHARISZQLW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may modulate specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related pyrrolo[1,2-a]quinazoline derivatives:

Compound Name Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Substituents
5-Hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide Not reported ~3.2* 7–8* 2* 5-OH, OCF₃-phenyl carboxamide
4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide 349.39 2.00 6 1 4-Ethyl, 1,5-dioxo, phenyl carboxamide
4-(2-Methoxyethyl)-1,5-dioxo-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid Not reported ~1.5* 7–8* 2* 2-Methoxyethyl, carboxylic acid

*Estimated based on substituent contributions.

Key Observations

The 5-hydroxy group introduces an additional hydrogen bond donor, which may enhance target binding affinity compared to non-hydroxylated analogs like the 1,5-dioxo derivative in .

In contrast, the tetrahydroimidazo[1,2-a]pyridine scaffold (e.g., ) lacks the quinazoline ring’s electron-deficient character, which could diminish interactions with enzymes like kinases or proteases .

Biological Implications: The trifluoromethoxy group is associated with enhanced metabolic stability due to resistance to oxidative degradation, a critical advantage over methoxy or ethoxy substituents .

Research Findings and Trends

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of carboxamide intermediates, analogous to methods for pyrrolo-thiazolo-pyrimidines (e.g., Scheme 2 in ).
  • Limitations: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on structural analogs and substituent trends.

Biologische Aktivität

5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C19H14F3N3O4
  • Molecular Weight : 405.33 g/mol
  • CAS Number : 1236260-77-7

The presence of a trifluoromethoxy group is notable as it can enhance the lipophilicity and biological interactions of the compound. The hydroxyl and oxo functional groups contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinazoline compounds, similar to 5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, exhibit significant antimicrobial activity. For instance, compounds with hydroxyl groups at specific positions on the phenyl ring have shown enhanced activity against both bacterial and fungal species . This suggests that the hydroxyl group in our compound may similarly impact its antimicrobial efficacy.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its ability to intercalate into DNA could disrupt replication and transcription processes, a mechanism commonly exploited by many anticancer drugs. Additionally, studies have shown that quinazoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), leading to "thymineless cell death" in tumor cells .

Enzyme Inhibition

5-hydroxy-1-oxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide may also act as an inhibitor for various enzymes. The binding affinity of such compounds to active sites of enzymes can significantly affect biochemical pathways relevant to disease states. For example, similar compounds have been documented to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing quinazoline derivatives, researchers reported that certain modifications led to improved antimicrobial properties. Compounds with specific substituents exhibited enhanced activity against gram-positive bacteria compared to others with different functional groups. This highlights the importance of structural modifications in enhancing biological activity .

Study 2: Anticancer Mechanisms

Another investigation explored the anticancer mechanisms of quinazoline derivatives. The study found that compounds capable of inhibiting DHFR showed promising results in reducing tumor growth in vivo. The introduction of polar groups was found to increase the potency of these inhibitors significantly .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerDNA intercalation and enzyme inhibition
Enzyme InhibitionTargeting DHFR and PARP

Q & A

Q. Basic Research Focus

  • Solubility screening : Test solvents like DMSO (for stock solutions) or aqueous buffers with cyclodextrins .
  • Membrane technologies : Use tangential flow filtration (TFF) for nanoparticle formulations .
  • Stability testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) via LC-MS .

What strategies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Analog design : Modify the trifluoromethoxy phenyl group or pyrroloquinazoline core to assess bioactivity shifts. For example, introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • In silico modeling : Perform 3D-QSAR using CoMFA/CoMSIA to predict activity cliffs .
  • Biological assays : Use enzyme inhibition assays (IC₅₀) and cell viability models (e.g., MTT) to correlate structural changes with efficacy .

How can molecular docking and dynamics simulations guide target identification?

Q. Advanced Research Focus

  • Docking protocols : Use AutoDock Vina with Lamarckian GA to predict binding poses in ATP-binding pockets .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess ligand-protein stability and hydrogen bond occupancy .
  • Validation : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

How should contradictory data in biological activity assays be resolved?

Q. Advanced Research Focus

  • Dose-response curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀ trends .
  • Off-target profiling : Screen against related kinases or GPCRs to rule out nonspecific effects .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize plate-to-plate variability .

What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Q. Advanced Research Focus

  • Rodent models : Assess oral bioavailability (%) and half-life (t₁/₂) in Sprague-Dawley rats with LC-MS/MS monitoring .
  • Toxicokinetics : Measure ALT/AST levels post-administration to evaluate hepatotoxicity .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14^{14}C) for whole-body autoradiography .

How can analytical method validation ensure reproducibility in stability studies?

Q. Advanced Research Focus

  • ICH guidelines : Validate specificity, accuracy (recovery 95–105%), and precision (RSD < 2%) under forced degradation (heat, light, oxidation) .
  • Degradant identification : Use HRMS to characterize oxidation byproducts (e.g., quinazoline N-oxide) .
  • Robustness testing : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) .

What computational tools predict metabolic pathways and potential drug-drug interactions?

Q. Advanced Research Focus

  • CYP450 profiling : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., hydroxylation at pyrrolidine) .
  • Metabolite prediction : SwissADME or GLORYx to simulate Phase I/II transformations .
  • Interaction risks : Screen against CYP3A4/2D6 inhibitors via fluorescence-based assays .

How can synergistic effects with existing therapeutics be systematically evaluated?

Q. Advanced Research Focus

  • Combination index (CI) : Calculate using CompuSyn software (CI < 1 indicates synergy) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathway crosstalk .
  • In vivo validation : Use xenograft models with dual-therapy regimens (e.g., compound + cisplatin) .

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